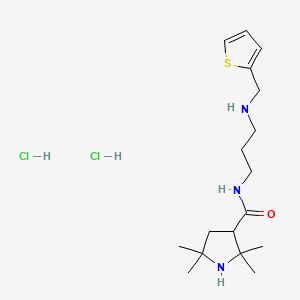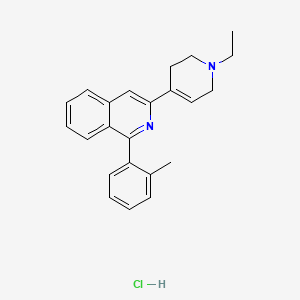
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core substituted with a 1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl group and a 2-methylphenyl group, with the hydrochloride salt form enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the 1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl group and the 2-methylphenyl group through various substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.
Uniqueness
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92123-83-6 |
|---|---|
Molekularformel |
C23H25ClN2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1-(2-methylphenyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C23H24N2.ClH/c1-3-25-14-12-18(13-15-25)22-16-19-9-5-7-11-21(19)23(24-22)20-10-6-4-8-17(20)2;/h4-12,16H,3,13-15H2,1-2H3;1H |
InChI-Schlüssel |
QHKATYSAJKILJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


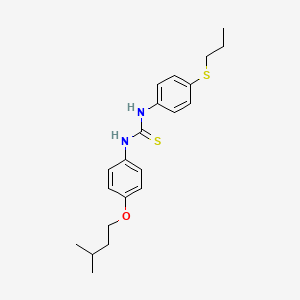
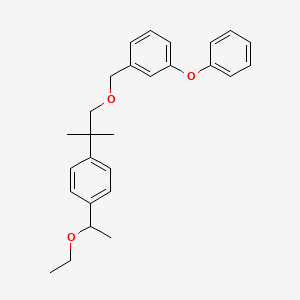
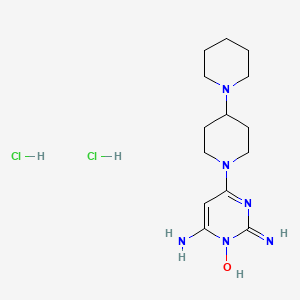
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

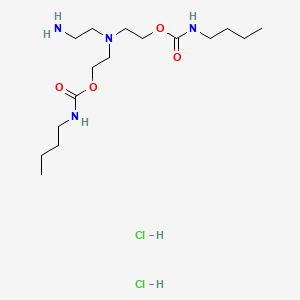

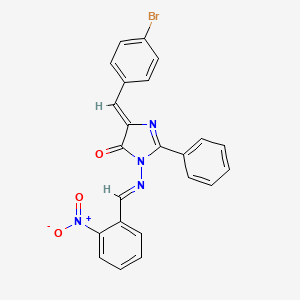


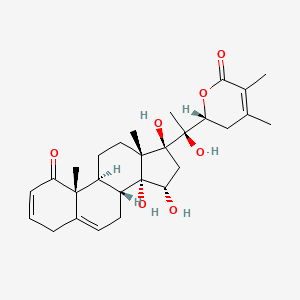
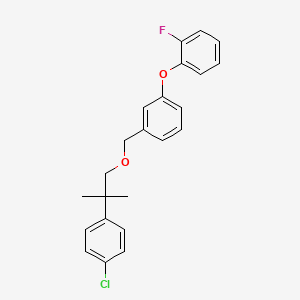
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
